molecular formula C12H18F2Si B15166624 tert-Butyl(3,5-dimethylphenyl)difluorosilane CAS No. 647842-16-8

tert-Butyl(3,5-dimethylphenyl)difluorosilane

Katalognummer: B15166624
CAS-Nummer: 647842-16-8
Molekulargewicht: 228.35 g/mol
InChI-Schlüssel: HUWOKKJGVUCSSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(3,5-dimethylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a tert-butyl group, a 3,5-dimethylphenyl group, and two fluorine atoms attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3,5-dimethylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with tert-butyl and 3,5-dimethylphenyl groups under specific conditions. One common method involves the use of a Grignard reagent, where the 3,5-dimethylphenylmagnesium bromide reacts with tert-butylchlorosilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(3,5-dimethylphenyl)difluorosilane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or amines.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-silicon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., aniline) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of tert-butyl(3,5-dimethylphenyl)alkoxysilanes or tert-butyl(3,5-dimethylphenyl)aminosilanes.

    Oxidation: Formation of tert-butyl(3,5-dimethylphenyl)silanols.

    Reduction: Formation of tert-butyl(3,5-dimethylphenyl)silanes.

    Coupling: Formation of complex organosilicon compounds with extended carbon-silicon frameworks.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(3,5-dimethylphenyl)difluorosilane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic and optical properties.

    Organic Synthesis: Acts as a reagent in the formation of carbon-silicon bonds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive molecules.

Wirkmechanismus

The mechanism of action of tert-Butyl(3,5-dimethylphenyl)difluorosilane in various reactions involves the interaction of the silicon atom with nucleophiles or electrophiles, leading to the formation or cleavage of silicon-carbon or silicon-heteroatom bonds. The presence of the tert-butyl and 3,5-dimethylphenyl groups can influence the reactivity and selectivity of the compound in these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl(3,5-dimethylphenyl)chlorosilane
  • tert-Butyl(3,5-dimethylphenyl)trimethylsilane
  • tert-Butyl(3,5-dimethylphenyl)triethoxysilane

Uniqueness

tert-Butyl(3,5-dimethylphenyl)difluorosilane is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to its chlorinated or alkoxylated counterparts. The fluorine atoms can enhance the compound’s stability and influence its behavior in various chemical reactions, making it a valuable compound for specific applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

647842-16-8

Molekularformel

C12H18F2Si

Molekulargewicht

228.35 g/mol

IUPAC-Name

tert-butyl-(3,5-dimethylphenyl)-difluorosilane

InChI

InChI=1S/C12H18F2Si/c1-9-6-10(2)8-11(7-9)15(13,14)12(3,4)5/h6-8H,1-5H3

InChI-Schlüssel

HUWOKKJGVUCSSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)[Si](C(C)(C)C)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.